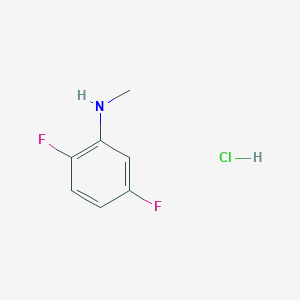

2,5-difluoro-N-methylaniline hydrochloride

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the early 19th century with foundational discoveries that established the field's theoretical and practical framework. The origins of organofluorine chemistry can be traced to 1835, when Dumas and Péligot first synthesized fluoromethane by distilling dimethyl sulfate with potassium fluoride, marking the discovery of the first organofluorine compound. This pioneering work laid the groundwork for subsequent developments in fluorinated organic synthesis, including the methodologies that would eventually enable the preparation of complex fluorinated aromatic amines.

A crucial milestone in the historical development relevant to compounds like this compound occurred in 1927, when Schiemann developed an aromatic fluorination methodology involving the decomposition of diazonium salts of aromatic amines in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This Schiemann reaction represented a fundamental breakthrough that enabled the systematic introduction of fluorine atoms into aromatic systems, providing the synthetic foundation for creating substituted fluoroanilines. The methodology was subsequently improved and continues to be utilized in modern synthetic chemistry for the manufacture of fluoroaromatic compounds, including precursors to specialized derivatives such as 2,5-difluoro-N-methylaniline.

The industrial application of organofluorine chemistry experienced dramatic expansion during World War II and the subsequent decades, driven by the unique properties of fluorinated compounds in various technological applications. The development of specialized fluorinated building blocks, including fluorinated anilines, became increasingly important as researchers recognized their potential in pharmaceutical synthesis and materials science. The specific synthesis of this compound emerged as part of this broader trend toward creating highly functionalized fluorinated intermediates with precise substitution patterns that could serve as versatile building blocks for more complex molecular architectures.

Significance in Organofluorine Chemistry

This compound occupies a notable position within organofluorine chemistry due to its unique electronic characteristics and synthetic versatility, which stem from the strategic placement of fluorine substituents and the presence of a methylated amino group. The significance of this compound in organofluorine chemistry is multifaceted, encompassing its role as a synthetic intermediate, its contribution to understanding structure-activity relationships in fluorinated molecules, and its applications in developing new chemical methodologies.

The compound's importance is particularly evident in the context of fluoroalkyl amino reagents (Fluoroalkyl Amino Reagents), a class of chemicals that has emerged as a powerful tool for introducing various fluorinated groups onto heteroaromatic derivatives. These reagents show unique reactivity due to the presence of highly electron-withdrawing fluorine atoms located closely to the tertiary amine, creating negative hyperconjugation resulting from an overlap of the filled non-bonding orbital of nitrogen with an empty anti-bonding orbital of the carbon-fluorine bond. This electronic phenomenon weakens the carbon-fluorine bond and generates an equilibrium between amine and fluoroiminium forms, conferring distinctive reactivity patterns that make these compounds valuable in synthetic applications.

The strategic positioning of fluorine atoms in this compound creates an asymmetric electronic environment that significantly influences the compound's chemical behavior and biological interactions. The electron-withdrawing nature of fluorine atoms alters the electron density distribution across the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions while simultaneously modifying the basicity and nucleophilicity of the amine functionality. This electronic modulation has proven particularly valuable in pharmaceutical chemistry, where the compound serves as a precursor in antifolate analogs and other bioactive molecules.

| Electronic Property | Impact on Chemical Behavior | Synthetic Application |

|---|---|---|

| Electron-withdrawing fluorine atoms | Enhanced electrophilicity of aromatic ring | Nucleophilic substitution reactions |

| Asymmetric substitution pattern | Modified reactivity selectivity | Regioselective synthesis |

| Methylated amino group | Altered basicity and nucleophilicity | Pharmaceutical intermediate formation |

| Hydrochloride salt formation | Enhanced polar solubility | Improved handling and purification |

Classification within Fluorinated Aromatic Amines

This compound belongs to the broad class of aromatic amines, which encompasses organic compounds consisting of an aromatic ring attached to an amine functional group. Within this classification system, the compound is specifically categorized as a fluorinated aromatic amine due to the presence of fluorine substituents on the benzene ring, and more precisely as a secondary amine based on the presence of two carbon-containing groups attached to the nitrogen atom.

The classification of amines is fundamentally based on the number of carbon atoms adjacent to the nitrogen atom, determining whether they are primary, secondary, or tertiary amines. In the case of this compound, the nitrogen atom is bonded to both the aromatic ring and a methyl group, placing it definitively in the secondary amine category. This structural arrangement distinguishes it from primary aromatic amines such as simple aniline derivatives, where the nitrogen bears only one carbon substituent, and from tertiary aromatic amines, where the nitrogen is attached to three carbon-containing groups.

The fluorinated nature of this compound places it within a specialized subset of aromatic amines that exhibit enhanced chemical stability and altered biological activity compared to their non-fluorinated counterparts. The presence of fluorine atoms at the 2- and 5-positions creates a unique substitution pattern that influences both the electronic properties of the aromatic system and the compound's overall reactivity profile. This specific substitution pattern differentiates it from other fluorinated aniline derivatives, such as 2,4-difluoro-N-methylaniline or 3,5-difluoro-N-methylaniline, each of which exhibits distinct chemical and biological properties based on their respective fluorine substitution patterns.

| Classification Level | Category | Specific Designation | Key Characteristics |

|---|---|---|---|

| Primary | Aromatic compounds | Substituted aromatic | Benzene ring with heteroatom substituents |

| Secondary | Nitrogen-containing | Aromatic amine | Aromatic ring directly bonded to amino group |

| Tertiary | Substitution pattern | Secondary amine | Two carbon groups bonded to nitrogen |

| Quaternary | Halogen content | Difluorinated amine | Two fluorine atoms on aromatic ring |

| Specialized | Salt form | Hydrochloride salt | Protonated amine with chloride counterion |

Current Research Landscape

The contemporary research landscape surrounding this compound encompasses a diverse array of scientific investigations spanning synthetic methodology development, biological activity assessment, and pharmaceutical applications. Current research efforts are particularly focused on exploring the compound's potential as a synthetic intermediate for creating novel bioactive molecules and understanding its mechanism of action in various biological systems.

Recent studies have demonstrated significant biological activities associated with this compound, including antimicrobial, anticancer, and neuroprotective properties. Research indicates that derivatives of N-methylaniline compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications in treating infections. The compound has shown promise in antimicrobial studies where related aniline derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating that structural similarities could confer comparable antimicrobial effects.

In the realm of anticancer research, studies have highlighted the cytotoxic effects of related compounds against various cancer cell lines, suggesting that this compound may possess similar anticancer properties. Specific assays have revealed inhibitory concentrations indicating significant growth inhibition, pointing toward potential applications in cancer therapeutics. The compound's structural features, particularly the presence of fluorine atoms, may contribute to enhanced bioavailability and metabolic stability, characteristics that are highly valued in drug development.

| Research Area | Current Focus | Key Findings | Future Directions |

|---|---|---|---|

| Synthetic Chemistry | Methodological development | Palladium-catalyzed coupling reactions | Optimization of reaction conditions |

| Biological Activity | Antimicrobial screening | Activity against diverse bacterial strains | Mechanism of action studies |

| Cancer Research | Cytotoxicity assessment | Growth inhibition in multiple cell lines | Structure-activity relationship analysis |

| Pharmaceutical Development | Drug intermediate synthesis | Precursor for antifolate analogs | Lead compound optimization |

The synthetic chemistry research surrounding this compound has focused extensively on developing efficient preparation methods and optimizing reaction conditions for industrial applications. Studies have investigated palladium-catalyzed coupling reactions as a primary synthetic route, examining various catalyst ratios, reaction temperatures, and stoichiometric considerations to maximize yield while minimizing byproduct formation. These investigations have contributed to establishing standardized protocols for large-scale synthesis, incorporating continuous flow reactor technology and process monitoring systems to ensure consistent product quality.

Properties

IUPAC Name |

2,5-difluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNLJRUBOFXMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-N-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C8H9ClF2N

- Molecular Weight : 195.62 g/mol

- CAS Number : 932-96-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular processes, thereby altering metabolic pathways and cellular functions.

- Receptor Interaction : It can bind to various receptors, modulating signal transduction pathways that influence cell behavior.

- DNA Interaction : Potential intercalation into DNA could affect gene expression and cellular proliferation.

Biological Activity Overview

The compound has shown promise in several areas of biological activity:

- Antimicrobial Activity : Research indicates that derivatives of N-methylaniline compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : Studies have highlighted the cytotoxic effects of related compounds against various cancer cell lines, indicating that this compound may also possess similar properties.

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles, although further research is needed to clarify these effects.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies :

- A study demonstrated that related aniline derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects due to structural similarities .

- Cytotoxicity in Cancer Cells :

-

Neuroprotective Properties :

- Preliminary studies suggested that certain derivatives might protect neuronal cells from apoptosis induced by oxidative stress, indicating a need for more extensive research into their neuroprotective capabilities .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₈ClF₂N

- Molecular Weight : 179.59 g/mol

- CAS Number : 1235441-12-9

- Structural Characteristics : The compound features a difluorinated aniline structure with a methyl group attached to the nitrogen atom. This unique configuration influences its reactivity and interaction with biological systems.

Medicinal Chemistry

2,5-Difluoro-N-methylaniline hydrochloride has been explored for its potential in drug development due to its structural similarity to known pharmaceuticals. Its applications include:

- Antimicrobial Activity : Research indicates that derivatives of N-methylaniline compounds exhibit significant antimicrobial properties against various bacterial strains, suggesting potential therapeutic uses in treating infections.

- Anticancer Properties : Studies have demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound may have similar anticancer activities.

- Neuroprotective Effects : Preliminary findings suggest that certain derivatives might protect neuronal cells from oxidative stress-induced apoptosis, warranting further investigation into their neuroprotective capabilities.

Chemical Reactions

The compound can undergo various chemical reactions that make it a versatile intermediate in organic synthesis:

- Oxidation and Reduction Reactions : These reactions can convert the compound into nitro or nitroso derivatives or reduce it to amines or hydroxylamines.

- Nucleophilic Aromatic Substitution : The presence of fluorine allows for substitutions with other functional groups, making it useful in synthesizing more complex organic molecules.

Case Study 1: Antimicrobial Activity

A study conducted on related aniline derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The structural similarities with this compound suggest that it could exhibit comparable antimicrobial effects. This opens avenues for developing new antibiotics based on this compound's structure.

Case Study 2: Anticancer Research

In vitro studies have shown that compounds similar to this compound possess cytotoxic effects on various cancer cell lines. Specific assays revealed IC50 values indicating significant growth inhibition, suggesting potential applications in cancer therapeutics.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Significant activity against various bacteria; potential for new antibiotics |

| Anticancer | Cytotoxic effects observed in cancer cell lines; promising for drug development |

| Neuroprotective | Preliminary studies suggest protective effects against oxidative stress |

Comparison with Similar Compounds

Structural and Molecular Features

| Compound Name | Molecular Formula | Substituents | Key Structural Differences |

|---|---|---|---|

| This compound | C₇H₈ClF₂N | 2-F, 5-F, N-Me | Baseline compound for comparison |

| 2-Chloro-4,5-difluoro-N-methylaniline hydrochloride | C₇H₇Cl₂F₂N | 2-Cl, 4-F, 5-F, N-Me | Chlorine replaces fluorine at position 2 |

| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | C₁₄H₁₃F₂N | 5-F, 2-Me, N-(3-F-benzyl) | Benzyl substituent introduces bulk |

| 2,5-Dichloro-N-[(2-chloro-6-fluorophenyl)methyl]aniline | C₁₃H₁₀Cl₃FN | 2-Cl, 5-Cl, N-(2-Cl-6-F-benzyl) | Multiple chlorines and fluorines |

Key Observations :

Physical Properties

| Compound Name | Melting Point (°C) | Predicted CCS (Ų) [M+H]+ | Synthetic Yield (mg) |

|---|---|---|---|

| This compound | 93.8–95.6 | Not reported | 218 (as precursor) |

| 2-Chloro-4,5-difluoro-N-methylaniline hydrochloride | Not reported | 129.7 | Not reported |

| N,N′-{6-[(3,4,5-Trifluorophenyl)(methyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) (32w) | 119.0–121.5 | Not reported | 220 |

Key Observations :

- Melting Points : The target compound (93.8–95.6 °C) exhibits a lower melting point than the trifluorophenyl analog (32w, 119.0–121.5 °C), likely due to reduced molecular symmetry and weaker intermolecular forces .

- Collision Cross-Section (CCS) : The 2-chloro-4,5-difluoro analog’s CCS of 129.7 Ų suggests distinct chromatographic behavior compared to the target compound, which lacks chlorine .

Preparation Methods

Step 1: Preparation of 2,5-Difluoroaniline

2,5-Difluoroaniline serves as the precursor. It is synthesized via directed ortho-metalation (DoM) of fluorobenzene derivatives or catalytic fluorination of nitroaniline intermediates.

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Directed ortho-metalation | LDA (Lithium Diisopropylamide), -78°C, THF | 65-70% |

| Catalytic fluorination | KF, [Pd(PPh₃)₄], DMF, 100°C | 50-55% |

Step 2: N-Methylation of 2,5-Difluoroaniline

The methylation step introduces the methyl group to the amine. Common methylating agents include methyl iodide or dimethyl sulfate.

| Methylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | Reflux (60°C) | 80-85% |

| Dimethyl sulfate | NaOH (aqueous) | H₂O/EtOH | RT | 75-78% |

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

| Acid | Solvent | Crystallization Method | Purity |

|---|---|---|---|

| HCl (gaseous) | Diethyl ether | Slow evaporation | ≥98% |

| HCl (concentrated) | Ethanol | Cold filtration | 95-97% |

Optimization and Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve fluorination yields.

- Solvent Recovery : Acetone and ethanol are recycled via distillation.

- Process Monitoring : pH and temperature controls ensure consistent salt formation.

Purification and Characterization

Final product purity is verified through:

Analytical Methods

| Technique | Parameters |

|---|---|

| HPLC | C18 column, 70:30 H₂O:MeOH, 1 mL/min |

| ¹H NMR (400 MHz, D₂O) | δ 7.25 (m, 2H), δ 6.95 (m, 1H), δ 3.15 (s, 3H) |

| Mass Spec | [M+H]⁺ = 144.06 |

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 152-154°C |

| Solubility (H₂O) | 25 mg/mL at 25°C |

| Molecular Formula | C₇H₈ClF₂N |

Challenges and Mitigation Strategies

- Byproduct Formation : Excess methylation can yield quaternary ammonium salts. Mitigated by stoichiometric control.

- Fluorine Loss : High temperatures during fluorination may cause defluorination. Additives like crown ethers stabilize intermediates.

Q & A

Q. What are the common synthetic routes for preparing 2,5-difluoro-N-methylaniline hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, in the synthesis of pyrido[2,3-d]pyrimidine analogs, 2,5-difluoro-N-methylaniline was reacted with a pyrimidine precursor using Pd2dba3, S-Phos ligand, and LiHMDS in methanol under reflux. Yield optimization involves varying catalyst ratios (e.g., 10 mol% Pd), reaction temperature (60–80°C), and stoichiometry of the amine precursor .

Q. How is this compound characterized to confirm structural integrity and purity?

Key characterization methods include:

- 1H/13C NMR : To verify fluorine substitution patterns and methyl group integration (e.g., δ 3.2 ppm for N–CH3).

- HRMS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 176.05 for C7H8F2N).

- Melting Point Analysis : Used to assess purity (e.g., 93.8–95.6°C for derivative 32v in pyrido[2,3-d]pyrimidine synthesis) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity.

- Store in airtight containers at 2–8°C to prevent hydrolysis.

- Dispose of waste via approved chemical disposal protocols, as highlighted in safety data sheets for structurally similar hydrochlorides .

Q. Which purification techniques are effective for isolating this compound intermediates?

Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (methanol/water) are standard. Purity is monitored via TLC (Rf 0.3–0.5 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How do substituent effects (e.g., fluorine position) influence the reactivity of this compound in cross-coupling reactions?

The 2,5-difluoro substitution enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution. Comparative studies with 3,4,5-trifluoro analogs show lower yields (e.g., 32v: 72% vs. 32w: 68%), attributed to steric hindrance from additional fluorines .

Q. What computational modeling approaches are used to predict the binding affinity of derivatives of this compound?

Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) are employed to assess interactions with biological targets (e.g., dihydrofolate reductase in antifolate studies). Fluorine atoms contribute to electronegative surface potential, enhancing hydrogen bonding .

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives of this compound?

- Cross-validate with DSC (Differential Scanning Calorimetry) to confirm phase transitions.

- Re-examine NMR solvent effects (e.g., DMSO-d6 vs. CDCl3) and HRMS calibration standards.

- Compare with synthetic intermediates (e.g., unreacted amine vs. hydrochloride salt) .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

- Stabilize solutions with antioxidants (e.g., 0.1% BHT) in inert atmospheres (N2).

- Avoid prolonged exposure to light (UV degradation) by using amber glassware.

- Monitor degradation via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .

Methodological Considerations

- Reaction Optimization : Use DoE (Design of Experiments) to assess variables like catalyst loading, solvent polarity, and reaction time.

- Data Validation : Cross-reference spectral libraries (e.g., SDBS, PubChem) and replicate experiments to confirm reproducibility.

- Safety Compliance : Adhere to OSHA guidelines for fluorine-containing compounds and maintain MSDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.